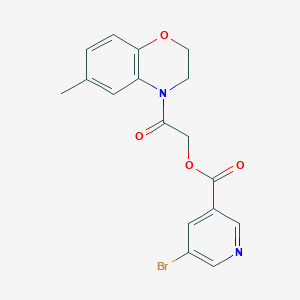![molecular formula C15H19N3O3 B2463659 ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 866149-33-9](/img/structure/B2463659.png)
ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Triazoles are known for their use in various fields such as medicinal chemistry and agrochemicals .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Spectroscopic Analysis : The compound and its derivatives have been synthesized and analyzed using techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies help in understanding the molecular structure and the nature of intermolecular bonds in such compounds (Şahin et al., 2014).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : Research has been conducted on the reactions of similar compounds to form various derivatives. This includes the synthesis of Schiff bases, carbothioamides, and thiazolidine derivatives, highlighting the compound's versatility in forming various chemical structures (Ceylan et al., 2014).
Biological Activities
- Antimicrobial Activities : Some derivatives of the compound have shown promising antimicrobial activities. This suggests potential for its use in developing new antimicrobial agents (Bektaş et al., 2010).
- Anticancer Evaluation : Derivatives of this compound have been evaluated for their anticancer activities, indicating potential application in cancer research and treatment (Bekircan et al., 2008).
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-{5-oxo-4-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate” are currently unknown. This compound is structurally similar to imidazole-containing compounds , which are known to interact with a broad range of targets, including various enzymes and receptors
Mode of Action
Given its structural similarity to imidazole derivatives , it may interact with its targets in a similar manner, potentially forming hydrogen bonds or hydrophobic interactions.
Biochemical Pathways
The specific biochemical pathways affected by “ethyl 2-{5-oxo-4-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate” are currently unknown. Imidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The molecular and cellular effects of “ethyl 2-{5-oxo-4-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate” are currently unknown. Given its structural similarity to imidazole derivatives , it may have a broad range of biological activities.
Future Directions
properties
IUPAC Name |
ethyl 2-[5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-21-14(19)9-18-15(20)17(10-16-18)13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMQZZMFZDVEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2463577.png)
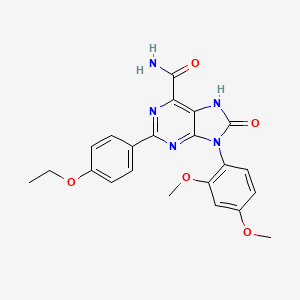
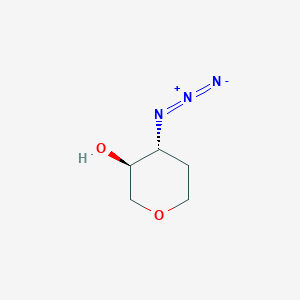
![3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2463581.png)
amine](/img/structure/B2463582.png)
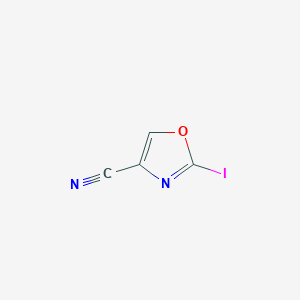
![3-[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)
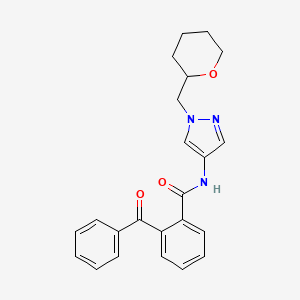
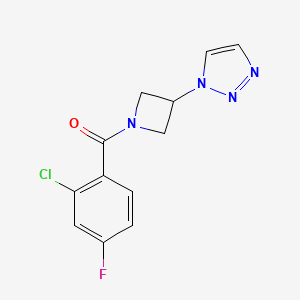

![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)
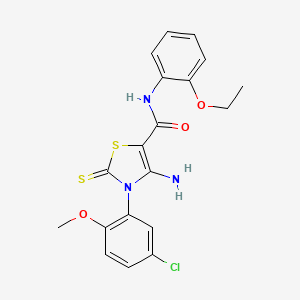
![3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2463597.png)
